![molecular formula C20H23N3O3S B7564433 1-[6-(3-Anilinopyrrolidin-1-yl)sulfonyl-2,3-dihydroindol-1-yl]ethanone](/img/structure/B7564433.png)
1-[6-(3-Anilinopyrrolidin-1-yl)sulfonyl-2,3-dihydroindol-1-yl]ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[6-(3-Anilinopyrrolidin-1-yl)sulfonyl-2,3-dihydroindol-1-yl]ethanone is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. It is a small molecule inhibitor of the protein kinase C (PKC) family, which plays a crucial role in regulating various cellular processes, including cell proliferation, differentiation, and apoptosis. The compound has been studied extensively for its ability to modulate PKC activity and its potential use in the treatment of various diseases.
Wirkmechanismus
1-[6-(3-Anilinopyrrolidin-1-yl)sulfonyl-2,3-dihydroindol-1-yl]ethanone acts as a small molecule inhibitor of the 1-[6-(3-Anilinopyrrolidin-1-yl)sulfonyl-2,3-dihydroindol-1-yl]ethanone family of proteins. 1-[6-(3-Anilinopyrrolidin-1-yl)sulfonyl-2,3-dihydroindol-1-yl]ethanone plays a crucial role in regulating various cellular processes, including cell proliferation, differentiation, and apoptosis. The compound binds to the catalytic domain of 1-[6-(3-Anilinopyrrolidin-1-yl)sulfonyl-2,3-dihydroindol-1-yl]ethanone and inhibits its activity, leading to the modulation of downstream signaling pathways.
Biochemical and Physiological Effects
The biochemical and physiological effects of 1-[6-(3-Anilinopyrrolidin-1-yl)sulfonyl-2,3-dihydroindol-1-yl]ethanone have been extensively studied. The compound has been shown to induce apoptosis in cancer cells by inhibiting 1-[6-(3-Anilinopyrrolidin-1-yl)sulfonyl-2,3-dihydroindol-1-yl]ethanone activity, leading to the modulation of downstream signaling pathways. It has also been shown to inhibit the formation of amyloid beta peptides in Alzheimer's disease, which may prevent the progression of the disease.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 1-[6-(3-Anilinopyrrolidin-1-yl)sulfonyl-2,3-dihydroindol-1-yl]ethanone in lab experiments is its specificity for 1-[6-(3-Anilinopyrrolidin-1-yl)sulfonyl-2,3-dihydroindol-1-yl]ethanone. The compound has been shown to selectively inhibit the activity of 1-[6-(3-Anilinopyrrolidin-1-yl)sulfonyl-2,3-dihydroindol-1-yl]ethanone, without affecting other protein kinases. However, the compound has limitations in terms of its solubility and stability, which may affect its use in certain experiments.
Zukünftige Richtungen
There are several future directions for the study of 1-[6-(3-Anilinopyrrolidin-1-yl)sulfonyl-2,3-dihydroindol-1-yl]ethanone. One potential direction is the development of more stable and soluble analogs of the compound, which may improve its efficacy and reduce its limitations. Another direction is the study of the compound's potential use in combination with other chemotherapeutic agents, which may enhance its anti-tumor activity. Additionally, the compound's potential use in the treatment of other diseases, such as diabetes and cardiovascular disease, warrants further investigation.
Synthesemethoden
The synthesis of 1-[6-(3-Anilinopyrrolidin-1-yl)sulfonyl-2,3-dihydroindol-1-yl]ethanone involves a multi-step process that requires expertise in organic synthesis. The most common method of synthesis involves the reaction of 3-anilinopyrrolidine with 2,3-dihydroindole-2,3-dione in the presence of a strong base, followed by the addition of sulfonyl chloride to form the final product.
Wissenschaftliche Forschungsanwendungen
1-[6-(3-Anilinopyrrolidin-1-yl)sulfonyl-2,3-dihydroindol-1-yl]ethanone has been extensively studied for its potential therapeutic applications. It has been shown to have anti-tumor activity in various cancer cell lines, including breast, lung, and prostate cancer. The compound has also been studied for its potential use in the treatment of Alzheimer's disease, as it has been shown to inhibit the formation of amyloid beta peptides, which are thought to be involved in the pathogenesis of the disease.
Eigenschaften
IUPAC Name |
1-[6-(3-anilinopyrrolidin-1-yl)sulfonyl-2,3-dihydroindol-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O3S/c1-15(24)23-12-9-16-7-8-19(13-20(16)23)27(25,26)22-11-10-18(14-22)21-17-5-3-2-4-6-17/h2-8,13,18,21H,9-12,14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRRVOOQEDJSNON-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC2=C1C=C(C=C2)S(=O)(=O)N3CCC(C3)NC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

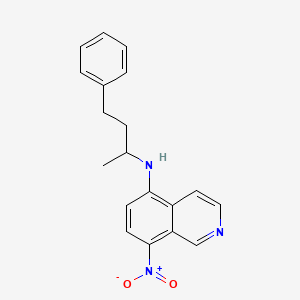
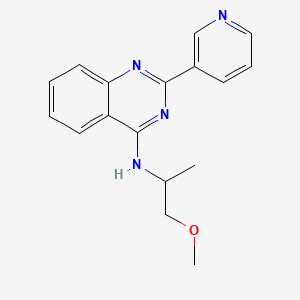
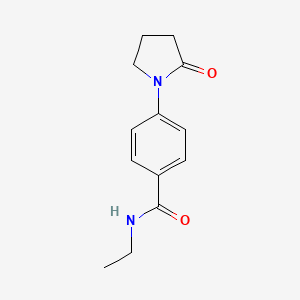
![N-[3-methyl-2-(4-methylpiperidin-1-yl)butyl]-3-pyridin-4-yloxybenzamide](/img/structure/B7564363.png)
![7a-methyl-5-oxo-N-[1-(oxolan-2-yl)ethyl]-2,3,6,7-tetrahydropyrrolo[2,1-b][1,3]thiazole-3-carboxamide](/img/structure/B7564368.png)
![N-phenyl-2-[5-(pyrrolidine-1-carbonyl)pyridin-2-yl]sulfanylacetamide](/img/structure/B7564374.png)
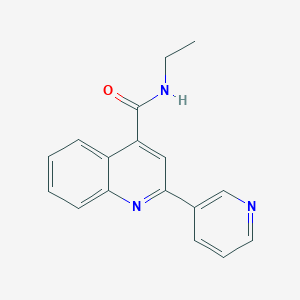
![1-ethyl-N-[(1-methylbenzimidazol-2-yl)methyl]-5-oxopyrrolidine-3-carboxamide](/img/structure/B7564384.png)
![1-(2-ethylphenyl)-5-oxo-N-[1-(oxolan-2-yl)ethyl]pyrrolidine-3-carboxamide](/img/structure/B7564392.png)
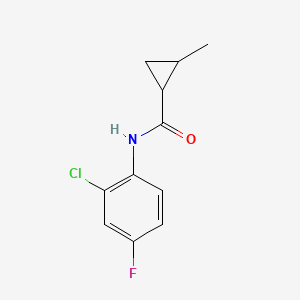
![4-[2-(2,5-Dimethylphenoxy)acetyl]piperazin-2-one](/img/structure/B7564410.png)
![N-[1-(4-chlorophenyl)ethyl]thieno[2,3-d]pyrimidin-4-amine](/img/structure/B7564412.png)
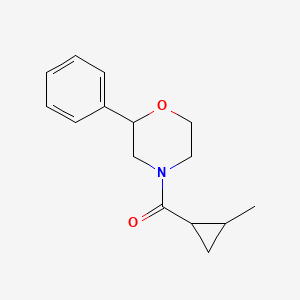
![5-methyl-5,7-bis(4-methylphenyl)-2-(trifluoromethyl)-1H-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B7564423.png)